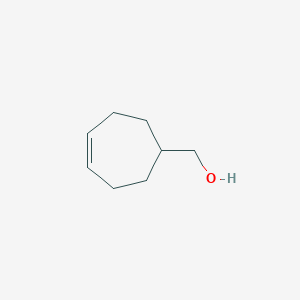

4-Cycloheptene-1-methanol

Description

Evolution of Research Trajectories for Unsaturated Cycloheptane (B1346806) Derivatives

Research into unsaturated cycloheptane derivatives has evolved significantly, driven by their presence in a variety of natural products and their utility as versatile synthetic intermediates. acs.org Initially, the focus was on the fundamental understanding of the conformational behavior and reactivity of the cycloheptene (B1346976) ring itself. wikipedia.org The cis-isomer is the more stable and common form, while the trans-isomer, though highly strained, can be accessed as a reactive intermediate. wikipedia.org

The development of new synthetic methodologies has been a major thrust in this field. Ring-expansion reactions and cycloaddition strategies, such as the powerful Diels-Alder reaction, have emerged as key tools for constructing the seven-membered ring system. iitk.ac.inwikipedia.org The synthesis of functionalized cycloheptenes remains an active area of research, with a focus on controlling regioselectivity and stereoselectivity. More recent research has also ventured into the application of these derivatives in areas like bioorthogonal chemistry. ontosight.ai

Significance of the Cycloheptene Moiety in Synthetic Organic Chemistry

The cycloheptene moiety is a valuable building block in organic synthesis, primarily due to the unique combination of a flexible seven-membered ring and a reactive double bond. This framework is found in the core structure of numerous natural products, many of which exhibit significant biological activity. acs.org The ability to selectively functionalize the double bond through various addition reactions, or to utilize it in further cycloadditions, makes cycloheptene derivatives powerful intermediates for the construction of complex molecular architectures. ontosight.aiillinois.edu

Furthermore, the conformational flexibility of the cycloheptane ring allows for the generation of diverse three-dimensional structures, a desirable trait in the design of new therapeutic agents. The synthesis of molecules containing medium-sized rings, however, is often challenging due to unfavorable entropic and enthalpic factors associated with their formation. mdpi.com

Current Research Gaps and Future Directions in the Synthesis and Reactivity of 4-Cycloheptene-1-methanol

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While general methods for the synthesis of cycloheptene derivatives and the reactions of unsaturated alcohols are well-established, dedicated studies on the preparation, characterization, and reactivity of this compound are scarce.

Future research should be directed towards the following areas:

Development of a reliable and high-yielding synthesis of this compound. This could involve the reduction of a corresponding carboxylic acid or aldehyde, or the functionalization of a cycloheptene precursor. cdnsciencepub.com

Detailed spectroscopic characterization of this compound to provide a definitive set of data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) for its identification.

Exploration of the reactivity of both the double bond and the primary alcohol. This would include reactions such as epoxidation, dihydroxylation, oxidation of the alcohol to the aldehyde or carboxylic acid, and esterification.

Investigation of the potential applications of this compound as a building block in the synthesis of more complex molecules, leveraging the unique stereochemical properties of the seven-membered ring.

Interactive Data Tables

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | ~200-220 °C (estimated) |

| Density | ~0.95-0.98 g/mL (estimated) |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR | ~5.6 ppm (olefinic protons), ~3.5 ppm (CH₂OH), ~2.0-2.5 ppm (allylic protons), ~1.4-1.9 ppm (ring protons) |

| ¹³C NMR | ~130 ppm (olefinic carbons), ~65 ppm (CH₂OH carbon), ~25-40 ppm (aliphatic ring carbons) |

| IR Spectroscopy | ~3300 cm⁻¹ (O-H stretch, broad), ~3020 cm⁻¹ (C-H stretch, sp²), ~1650 cm⁻¹ (C=C stretch) |

Structure

3D Structure

Properties

IUPAC Name |

cyclohept-4-en-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKIDPUEZRMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cycloheptene 1 Methanol and Its Precursors

Retrosynthetic Strategies Leading to 4-Cycloheptene-1-methanol

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon double bond and the bond between the ring and the methanol (B129727) group.

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic alkenes, including seven-membered rings. This approach involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically containing ruthenium or molybdenum.

A plausible retrosynthetic disconnection for this compound via RCM points to a nona-1,8-diene precursor with a protected hydroxyl group at the 5-position. The forward synthesis would involve the cyclization of this diene using a catalyst such as a Grubbs or Schrock catalyst, followed by deprotection of the alcohol.

Table 1: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Description |

| Grubbs' First-Generation Catalyst | A ruthenium-based catalyst known for its stability and functional group tolerance. |

| Grubbs' Second-Generation Catalyst | Offers higher activity and is effective for more sterically hindered and electron-deficient olefins. |

| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, leading to increased stability and recovery. |

| Schrock's Catalyst | A molybdenum-based catalyst with high activity, particularly for sterically demanding substrates. |

The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the resulting cycloalkene.

Pericyclic reactions, which proceed through a cyclic transition state, offer another strategic approach to the cycloheptene (B1346976) scaffold. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though forming a seven-membered ring directly is less common than six-membered rings. However, variations and tandem reactions can lead to cycloheptene structures.

For instance, a [4+3] cycloaddition between a diene and an allyl cation or its synthetic equivalent could, in principle, construct the seven-membered ring of a this compound precursor. Another possibility is a vinylcyclopropane (B126155) rearrangement, which can expand a five-membered ring to a seven-membered ring.

This strategy involves the synthesis of a cycloheptene ring with a pre-existing functional group that can be converted into the desired hydroxymethyl group. A key precursor in this approach would be 4-cycloheptenecarboxylic acid or its corresponding ester.

The synthesis of this precursor could be achieved through various methods, followed by the reduction of the carboxylic acid or ester to the primary alcohol.

Table 2: Reagents for the Reduction of Carboxylic Acids and Esters

| Reagent | Substrate | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acid, Ester | Primary alcohol | A powerful, non-selective reducing agent. |

| Borane (B79455) (BH₃) | Carboxylic acid | Primary alcohol | More selective for carboxylic acids over some other functional groups. |

| Sodium borohydride (B1222165) (NaBH₄) / LiCl | Ester | Primary alcohol | A milder reducing system. |

| Diisobutylaluminium hydride (DIBAL-H) | Ester | Aldehyde or Primary alcohol | Can be controlled to yield the aldehyde at low temperatures. |

The choice of reducing agent would depend on the other functional groups present in the molecule to ensure chemoselectivity.

Catalytic Hydrogenation and Dehydrogenation in the Synthesis of Cycloheptene Derivatives

Catalytic hydrogenation is a fundamental process for the reduction of carbon-carbon double or triple bonds. In the context of this compound synthesis, this could be employed to selectively reduce a cycloheptadiene precursor. For example, the partial hydrogenation of a cyclohepta-1,4-diene carrying a methanol group at the appropriate position could yield the target molecule.

Conversely, catalytic dehydrogenation can be used to introduce unsaturation. While less common for the direct synthesis of a simple cycloalkene from a cycloalkane, it can be a key step in aromatization or in the synthesis of conjugated systems.

The choice of catalyst is crucial for achieving the desired selectivity.

Table 3: Common Catalysts for Hydrogenation

| Catalyst | Common Use |

| Palladium on carbon (Pd/C) | General purpose for alkene and alkyne hydrogenation. |

| Platinum(IV) oxide (Adam's catalyst) | Effective for the hydrogenation of various functional groups. |

| Raney nickel | A nickel-aluminum alloy used for hydrogenating unsaturated compounds. |

| Wilkinson's catalyst | A homogeneous catalyst for the hydrogenation of alkenes. |

| Crabtree's catalyst | A highly active homogeneous catalyst, useful for sterically hindered alkenes. |

Optimization of Reaction Conditions for High Stereoselectivity and Yield in this compound Synthesis

Achieving high yield and stereoselectivity is a critical aspect of synthetic organic chemistry. For the synthesis of this compound, which has a stereocenter if substituted, controlling the stereochemistry is important.

In RCM, the E/Z selectivity of the double bond can be influenced by the catalyst, solvent, and temperature. For pericyclic reactions, the stereochemical outcome is often dictated by the Woodward-Hoffmann rules. In functional group interconversions, the choice of reagents can prevent racemization of existing stereocenters.

Optimization of reaction conditions involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reaction time to find the optimal balance between reaction rate, yield, and selectivity.

Development of Novel Synthetic Routes to this compound

The development of new synthetic methods is an ongoing endeavor in organic chemistry. For this compound, novel routes could involve the use of new catalysts for RCM that offer improved efficiency and selectivity. Additionally, new cycloaddition strategies or tandem reactions that can construct the seven-membered ring in a single step from simple precursors are of great interest.

Another area of development is the use of chemoenzymatic methods, where enzymes are used to catalyze key steps with high stereoselectivity. For instance, a lipase (B570770) could be used for the stereoselective acylation or deacylation of a racemic mixture of a this compound precursor.

Chemical Transformations and Reactivity of 4 Cycloheptene 1 Methanol

Electrophilic Addition Reactions Across the Cycloheptene (B1346976) Double Bond in 4-Cycloheptene-1-methanol

The π-electrons of the double bond in the cycloheptene ring are nucleophilic, making them susceptible to attack by electrophiles. libretexts.org This process, known as electrophilic addition, breaks the pi bond and forms two new sigma bonds. lasalle.edulibretexts.org

Hydrohalogenation: The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pubyoutube.com This is the rate-determining step of the reaction. libretexts.org The subsequent attack of the halide anion (X-) on the carbocation yields the final alkyl halide product. libretexts.orgyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation. youtube.comyoutube.com For the symmetrical double bond in this compound, this rule does not dictate a preference, and a mixture of constitutional isomers can be expected if the molecule were unsymmetrical. The reaction typically lacks stereoselectivity because the intermediate carbocation is planar. youtube.com

Halogenation: The addition of halogens (X₂, where X = Br, Cl) across the double bond occurs through a different mechanism involving a cyclic halonium ion intermediate. youtube.com The alkene's π-bond attacks one of the halogen atoms, displacing a halide ion and forming a bridged halonium ion. youtube.com The displaced halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the bridge, in a process similar to an Sₙ2 reaction. lasalle.edu This backside attack results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. youtube.com

| Reaction Type | Reagent | Intermediate | Product | Stereochemistry |

| Hydrohalogenation | HBr | Carbocation | 5-Bromo-2-(hydroxymethyl)cycloheptane | Racemic mixture |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | trans-4,5-Dibromo-1-(hydroxymethyl)cycloheptane | Anti-addition |

Hydroboration-Oxidation: This two-step reaction sequence achieves the hydration of the double bond with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a concerted, four-centered transition state. This addition occurs on the same face of the double bond (syn-addition). wikipedia.orgorganicchemistrytutor.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.comyoutube.com Applying this to this compound would result in the formation of a cycloheptane-1,4-diol.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. organic-chemistry.org Ozone (O₃) reacts with the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgmsu.edu The ozonide is then cleaved under either reductive or oxidative conditions.

Reductive Workup: Treatment with reagents like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield aldehydes or ketones. khanacademy.org Ozonolysis of this compound followed by a reductive workup would cleave the ring, yielding a linear dialdehyde (B1249045) still containing the primary alcohol.

Oxidative Workup: Using hydrogen peroxide as the workup reagent results in the formation of carboxylic acids (from carbons of the double bond that were attached to hydrogens) or ketones.

| Reaction Type | Reagents | Key Feature | Expected Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition of H and OH | Cycloheptane-1,4-diol-1-methanol |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Double bond cleavage | 4-(Hydroxymethyl)heptanedial |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Double bond cleavage | 4-(Hydroxymethyl)heptanedioic acid |

Oxidative and Reductive Manipulations of the Primary Alcohol Functionality in this compound

The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to 4-Cycloheptene-1-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-Cycloheptene-1-carboxylic acid.

Conversely, while the primary alcohol itself cannot be reduced further, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid.

Derivatization Reactions of the Hydroxyl Group in this compound

The hydroxyl group is a versatile functional handle for various derivatization reactions, including the formation of esters, ethers, and as a precursor to organometallic reagents after conversion to a halide.

Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves treating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Etherification: Ethers can be synthesized from this compound via protocols such as the Williamson ether synthesis. This method involves two steps: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide to form the ether. organic-chemistry.org An alternative approach is the acid-catalyzed cross-etherification with another alcohol, though this can be limited by poor selectivity. researchgate.net

Direct formation of an organometallic reagent, such as a Grignard or organolithium reagent, from this compound is not feasible. The acidic proton of the hydroxyl group would quench any organometallic species formed. libretexts.org Therefore, the alcohol must first be converted into a good leaving group, typically a halide.

This conversion can be achieved by reacting this compound with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to produce 4-(bromomethyl)cycloheptene or 4-(chloromethyl)cycloheptene, respectively. This alkyl halide can then be treated with a metal, such as magnesium in diethyl ether to form a Grignard reagent, or lithium metal to form an organolithium reagent. libretexts.orglibretexts.orgyoutube.com These reagents are powerful nucleophiles and strong bases, useful in forming new carbon-carbon bonds. libretexts.org

| Derivative | Reaction Type | Reagents | Intermediate/Precursor | Final Product |

| Ester | Fischer Esterification | R-COOH, H⁺ | Protonated Carbonyl | 4-Cycloheptenylmethyl ester |

| Ether | Williamson Synthesis | 1. NaH 2. R-X | Alkoxide | 4-Cycloheptenylmethyl ether |

| Organometallic | Grignard Formation | 1. PBr₃ 2. Mg, Et₂O | 4-(Bromomethyl)cycloheptene | (4-Cycloheptenylmethyl)magnesium bromide |

Pericyclic Reactions Involving the Cycloheptene Ring in this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The cycloheptene ring in this compound contains a double bond that could potentially participate in several types of pericyclic reactions.

One of the most well-known pericyclic reactions is the Diels-Alder reaction , a [4+2] cycloaddition. In this context, the double bond of the cycloheptene ring could act as a dienophile, reacting with a conjugated diene. The feasibility and rate of such a reaction would be influenced by the electronic properties of the dienophile. The presence of the hydroxymethyl group (-CH₂OH) at the allylic position might have a modest electronic effect on the double bond.

Another class of pericyclic reactions relevant to the cycloheptene moiety are electrocyclic reactions . These reactions involve the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product, or the reverse ring-opening process. While this compound itself does not possess a conjugated system within the ring that would readily undergo a typical electrocyclic ring-closure, derivatives of this compound could be envisioned to participate in such transformations.

Sigmatropic rearrangements are another category of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. tandfonline.commdpi.com-Sigmatropic shifts are common in cyclic systems. For this compound, a derivative with a migrating group at an appropriate position could potentially undergo such a rearrangement, although specific examples are not readily found in the literature.

A summary of potential pericyclic reactions is presented in the table below.

| Reaction Type | Potential Role of this compound Moiety | Influencing Factors |

| Diels-Alder Reaction | Dienophile | Electronic nature of the diene, steric hindrance |

| Electrocyclic Reaction | Participant (as a derivative) | Presence of a conjugated system |

| Sigmatropic Rearrangement | Substrate (as a derivative) | Position and nature of the migrating group |

Exploration of Rearrangement Reactions of this compound

Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule. The structure of this compound, with its seven-membered ring and a primary alcohol, presents possibilities for various rearrangements, typically under acidic or thermal conditions.

One of the most common types of rearrangements for alcohols is the Wagner-Meerwein rearrangement . This reaction is often initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. In the case of this compound, the initial formation of a primary carbocation on the methylene (B1212753) group would be highly unstable. However, a concerted 1,2-hydride shift or a ring expansion could occur to form a more stable secondary or tertiary carbocation within the cycloheptene ring. Subsequent loss of a proton would lead to a rearranged alkene. The specific products would depend on the relative stability of the intermediate carbocations and the transition states leading to them.

The presence of the double bond in the ring also introduces the possibility of transannular rearrangements , where a bond is formed across the ring. Protonation of the double bond could lead to a carbocation that is then trapped by the hydroxyl group, potentially forming a bicyclic ether.

The table below outlines potential rearrangement pathways.

| Rearrangement Type | Initiating Step | Key Intermediate | Potential Products |

| Wagner-Meerwein | Protonation of -OH and loss of H₂O | Carbocation | Rearranged cycloalkenes |

| Transannular Rearrangement | Protonation of the double bond | Transannular carbocation | Bicyclic ethers |

It is important to note that the information presented here is based on general principles of organic reactivity. Specific experimental studies on this compound would be necessary to confirm these potential reaction pathways and to characterize the resulting products and their yields. The lack of detailed research on this particular compound limits the discussion to these theoretical possibilities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Cycloheptene 1 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of cyclic molecules like 4-Cycloheptene-1-methanol. cdnsciencepub.com It allows for the investigation of the molecule's conformational dynamics and the determination of its stereochemistry. The seven-membered ring of cycloheptene (B1346976) derivatives can exist in various conformations, such as chair and twist-boat forms, and NMR is instrumental in identifying the predominant conformers and the energetic barriers between them. rsc.org

The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides a wealth of information. Chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data are key parameters. For instance, the vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. cdnsciencepub.comorganicchemistrydata.org By measuring these coupling constants, the relative orientation of substituents on the cycloheptene ring can be deduced, which is fundamental for stereochemical assignment. tandfonline.com

Low-temperature NMR studies can be particularly insightful. bg.ac.rs By slowing down the conformational exchange processes on the NMR timescale, it is possible to observe distinct signals for different conformers, allowing for their individual characterization and the determination of thermodynamic parameters for the conformational equilibrium. bg.ac.rs Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals, which is a prerequisite for a detailed conformational and stereochemical analysis. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Cycloheptene Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Correlations/Observations |

| Olefinic Protons (C4-H, C5-H) | 5.5 - 6.0 | 128 - 135 | Coupling constants reveal information about the ring conformation. |

| Allylic Protons (C3-H, C6-H) | 2.0 - 2.5 | 30 - 40 | Chemical shifts are influenced by the substituent at C1. |

| Methanol (B129727) Protons (-CH₂OH) | 3.5 - 4.0 | 60 - 70 | Signal multiplicity indicates coupling to the adjacent ring proton. |

| Hydroxyl Proton (-OH) | Variable | - | Often appears as a broad singlet; can be exchanged with D₂O. |

Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Molecular Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electron Ionization (EI) and Chemical Ionization (CI) are common "hard" and "soft" ionization techniques, respectively, used to generate ions for analysis. libretexts.org

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For cyclic alcohols like this compound, characteristic fragmentation pathways include the loss of a water molecule (dehydration), alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon), and ring-opening reactions. slideshare.netlibretexts.orglibretexts.org The analysis of these fragments helps to confirm the presence of the hydroxyl group and the cyclic structure. slideshare.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. Techniques like tandem mass spectrometry (MS/MS) allow for the isolation of a specific ion and its subsequent fragmentation, providing even more detailed structural information. mdpi.com

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₈H₁₂]⁺ | Loss of H₂O (Dehydration) |

| 95 | [C₇H₁₁]⁺ | Loss of CH₂OH |

| 81 | [C₆H₉]⁺ | Further fragmentation of the ring |

| 67 | [C₅H₇]⁺ | Further fragmentation of the ring |

Note: The relative intensities of these fragments can provide additional structural clues.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Verification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups present in a molecule and assessing its purity. phytopharmajournal.comspectroscopyonline.com

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.orglibretexts.org The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The presence of the carbon-carbon double bond in the cycloheptene ring will give rise to a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond and the C-C single bonds of the ring structure often produce strong Raman signals. By comparing the obtained spectrum with reference spectra or databases, the identity of the compound can be confirmed. Furthermore, the presence of unexpected peaks in the FT-IR or Raman spectrum can indicate the presence of impurities. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad, strong) | Weak |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C-H (sp²) | Stretching | 3000-3100 | Strong |

| C=C (Alkene) | Stretching | 1640-1680 | Strong |

| C-O (Alcohol) | Stretching | 1000-1200 | Moderate |

Chromatographic Methods (GC-MS, HPLC) for Purity Determination and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating potential isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. amegroups.cnactylislab.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. This technique is highly effective for identifying and quantifying volatile impurities. The retention time in the gas chromatogram and the mass spectrum of the peak corresponding to this compound confirm its identity and purity. nih.gov

HPLC is a versatile technique that separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. elementlabsolutions.comphenomenex.com For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column is a common choice. phenomenex.com By using a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, it is possible to separate this compound from non-volatile impurities and isomers. A UV detector is often used for detection if the molecule possesses a chromophore, or a refractive index detector can be employed. The purity is determined by the relative area of the main peak in the chromatogram. minglangchem.com

Chiroptical Methods for Enantiomeric Excess Determination in Asymmetric Synthesis

When this compound is synthesized through an asymmetric route, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. thieme-connect.de Chiroptical methods are specifically designed for this purpose. frontiersin.org

These methods rely on the differential interaction of enantiomers with polarized light. The most common techniques include:

Polarimetry: Measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. frontiersin.org A CD spectrum provides more detailed structural information than polarimetry and can be used for quantitative analysis of enantiomeric mixtures. researchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential absorption or scattering of left and right circularly polarized infrared or Raman radiation, respectively. researchgate.netmdpi.comnih.gov They provide detailed information about the stereochemistry of the molecule in solution.

For accurate e.e. determination, it is often necessary to first separate the enantiomers using a chiral stationary phase in HPLC or GC. mdpi.com By calibrating with known standards, the ratio of the enantiomers in the synthesized sample can be precisely determined. Another approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques like NMR. bath.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Cycloheptene 1 Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies detailing the electronic structure or reactivity of 4-Cycloheptene-1-methanol were identified. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. For a molecule like this compound, such calculations would typically predict parameters like HOMO-LUMO energy gaps, molecular orbital distributions, electrostatic potential surfaces, and reactivity indices. This information would be crucial for predicting its behavior in chemical reactions. While DFT has been applied to study the partial oxidation of methane (B114726) to methanol (B129727) on various surfaces and to investigate methanol adsorption on materials like graphene, specific calculations for the title compound are absent from the available literature.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

Detailed conformational analysis and the corresponding energy landscapes for this compound have not been published. The parent molecule, cycloheptene (B1346976), has been the subject of such studies. Research has shown that cis-cycloheptene predominantly adopts a chair conformation, which is calculated to be the most stable. researchgate.net The inversion of this chair conformation proceeds through a transition state, with a calculated free energy of activation of 5.0 kcal/mol. researchgate.net Another study focusing on cycloheptane (B1346806) using DFT methods has explored its complex potential energy surface with numerous conformers. biomedres.us

The addition of a methanol group at the 1-position of the 4-cycloheptene ring would introduce further conformational complexity due to the rotational freedom of the C-C and C-O bonds of the substituent and its potential for intramolecular hydrogen bonding. A thorough computational study would involve rotating these bonds and the ring pucker to identify all low-energy conformers and map the pathways for their interconversion. However, such specific investigations for this compound are not documented.

Table 1: Hypothetical Conformational Analysis Parameters for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Hypothetical Value | Method |

|---|---|---|

| Most Stable Conformer | Chair-like | Molecular Mechanics (MMFF) |

| Relative Energy (Twist-Boat) | > 2 kcal/mol | DFT (B3LYP/6-31G*) |

| Rotational Barrier (C-CH₂OH) | ~1-3 kcal/mol | Quantum Chemical Methods |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

There are no available molecular dynamics (MD) simulation studies focused on this compound. MD simulations are used to understand the dynamic behavior of molecules, including their interactions with surrounding molecules like solvents. For this compound, MD simulations could provide insights into how the molecule is solvated, the structure of the solvent shell around the hydroxyl group and the alkene moiety, and the dynamics of intermolecular hydrogen bonding. Such simulations have been performed extensively for pure methanol to understand its liquid structure and properties, but not for this specific cycloheptene derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

No Quantitative Structure-Activity Relationship (QSAR) models involving this compound or its hypothetical analogues have been developed according to the searched literature. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. To build a QSAR model, a dataset of structurally related compounds with measured activity is required. As there is no established biological activity profile or a series of synthesized analogues for this compound in the literature, the basis for a QSAR study is absent.

Mechanistic Insights from Transition State Theory for Reactions Involving this compound

Mechanistic studies employing Transition State Theory (TST) for reactions involving this compound are not available. TST is a fundamental theory used to explain the reaction rates of elementary chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org To apply TST, a specific reaction involving this compound (e.g., its oxidation, esterification, or reactions at the double bond) would need to be investigated computationally. This would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants to determine the activation energy. britannica.com Without a defined reaction of interest that has been studied computationally, no such mechanistic insights can be provided.

Applications and Advanced Materials Science Incorporating 4 Cycloheptene 1 Methanol Motifs

Role of 4-Cycloheptene-1-methanol in Polymer Chemistry

The utility of cyclic olefins in polymer chemistry is well-established, primarily through ring-opening metathesis polymerization (ROMP). This process utilizes the ring strain of cyclic monomers to drive their conversion into long-chain polymers.

The polymerization of related structures, such as esters of 1-cyclobutene-1-methanol, has been investigated, indicating that monosubstituted cycloalkenes can undergo ROMP. However, the specific polymerization behavior, including kinetics and the properties of the resulting polymer, for this compound has not been documented. Similarly, 3-Cyclohexene-1-methanol,

Future Perspectives and Emerging Research Avenues for 4 Cycloheptene 1 Methanol

Sustainable Synthesis and Green Chemistry Principles Applied to 4-Cycloheptene-1-methanol Production

The chemical industry's shift towards sustainability has intensified the search for greener synthetic routes for key chemical intermediates like this compound. This involves the application of the Twelve Principles of Green Chemistry, which advocate for waste prevention, high atom economy, and the use of renewable resources. organic-chemistry.orgorganic-synthesis.comsigmaaldrich.com

Current research emphasizes moving away from petrochemical feedstocks towards bio-based resources. nih.gov A promising strategy involves the chemo-enzymatic conversion of oleic acid, a component of olive oil, into cycloheptene (B1346976). nih.gov This process integrates whole-cell biocatalysis with organometallic catalysis in a one-pot system, significantly reducing waste and operational complexity. nih.gov Such approaches align with green chemistry principles by utilizing renewable feedstocks and employing catalytic methods over stoichiometric reagents. organic-synthesis.comsigmaaldrich.com

Future developments will likely focus on optimizing these integrated systems by discovering or engineering more efficient enzymes and catalysts. nih.gov The goal is to create highly efficient, low-energy processes that minimize the use of hazardous solvents and generate biodegradable byproducts, fully embodying the principles of sustainable chemistry. sigmaaldrich.comnih.gov

| Green Chemistry Principle | Application in this compound Production |

|---|---|

| Prevent Waste | Designing one-pot syntheses that minimize intermediate purification steps and solvent waste. nih.govnih.gov |

| Atom Economy | Utilizing catalytic reactions like ring-closing metathesis that incorporate a high percentage of reactant atoms into the final product. nih.gov |

| Use of Renewable Feedstocks | Employing bio-based starting materials such as oleic acid from plant oils instead of fossil fuels. nih.gov |

| Catalysis | Using small amounts of enzymes (biocatalysts) and metal catalysts to perform reactions many times, avoiding stoichiometric reagents. nih.govnih.gov |

| Increase Energy Efficiency | Running reactions at or near ambient temperature and pressure where possible, often facilitated by highly active enzymes. sigmaaldrich.com |

Exploration of Bio-inspired Transformations for Cycloheptene Systems

Nature provides a rich blueprint for chemical transformations that are highly selective and efficient. Bio-inspired and biocatalytic methods are emerging as powerful tools for modifying cycloheptene systems, offering pathways to novel derivatives that are difficult to achieve through traditional synthetic chemistry. wiley-vch.de

Enzymatic reactions, a cornerstone of biocatalysis, are being explored to introduce specific functionalities to the cycloheptene core with high precision. youtube.com Engineered enzymes, such as variants of cytochrome P450, can catalyze reactions like stereoselective cyclopropanation on olefinic substrates. nih.govresearchgate.net Applying such enzymes to the double bond of this compound could yield a variety of chiral cyclopropane (B1198618) derivatives, which are valuable motifs in medicinal chemistry. rsc.org Furthermore, one-pot multi-enzyme systems can create multiple stereocenters in a single process, offering a highly efficient route to complex molecules. nih.gov

Biomimetic synthesis seeks to replicate complex biological reaction cascades in the laboratory. For cycloheptene systems, this includes photochemical transformations that mimic natural processes driven by light. nih.govnih.gov These methods can be used to synthesize strained isomers like trans-cycloheptene, which possess unique reactivity for applications in bioorthogonal chemistry. nih.govresearchgate.net Research in this area aims to expand the synthetic toolbox for creating complex molecular architectures from the relatively simple cycloheptene scaffold.

Nanomaterials Functionalization with this compound Derivatives

The surface functionalization of nanomaterials is critical for tailoring their properties for specific applications in fields ranging from biomedicine to electronics. nih.govtaylorfrancis.com this compound derivatives are promising candidates for this purpose due to their dual functionality: the hydroxyl group and the carbon-carbon double bond provide two distinct chemical handles for attachment to nanoparticle surfaces. mdpi.com

The hydroxyl group can be used to form covalent bonds (e.g., esters or ethers) with the surface of inorganic nanoparticles like silica (B1680970) or metal oxides, providing a stable anchor. chemrxiv.org The cycloheptene ring, meanwhile, extends away from the surface. Its double bond remains available for further reactions, such as polymerization to create a protective shell around the nanoparticle or for "click" chemistry to attach specific targeting molecules or sensors. researchgate.net

This functionalization can dramatically improve the properties of nanomaterials. For instance, attaching these organic molecules can enhance the dispersibility of nanoparticles in various solvents, prevent aggregation, and improve biocompatibility for biomedical applications. nih.govchemrxiv.org Future research will explore the creation of multifunctional nanoparticle systems where the cycloheptene moiety acts as a versatile platform for adding layers of complexity and function.

Advanced Applications in Optoelectronics and Smart Materials

The unique seven-membered ring structure of this compound makes it an intriguing monomer for the synthesis of advanced polymers with novel properties. The incorporation of this cycloalkene into polymer chains can influence the material's thermal stability, mechanical properties, and optical characteristics.

The double bond of this compound can be utilized in ring-opening metathesis polymerization (ROMP) to produce polymers with the cycloheptene ring integrated into the backbone. These polymers could form the basis for "smart" or stimuli-responsive materials—materials that change their properties in response to external cues like light, temperature, or pH. nih.govmdpi.comnih.gov For example, the polymer's conformation could change in response to a specific stimulus, altering its optical properties for sensor applications or its surface energy for self-cleaning materials. mdpi.comresearchgate.net

In optoelectronics, polymers containing conjugated systems are essential. While this compound itself is not conjugated, its derivatives can be used to create complex architectures. The hydroxyl group allows for the attachment of chromophores or other photoactive units. researchgate.net By polymerizing these functionalized monomers, it may be possible to create materials where the cycloheptene unit acts as a flexible spacer, influencing the spatial arrangement and electronic interaction between the active components. This could lead to new materials for organic light-emitting diodes (OLEDs) or photovoltaic devices.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Engineering with this compound

Realizing the full potential of this compound requires a deeply interdisciplinary approach, bridging the gap between fundamental chemical synthesis and applied engineering. The development of this compound from a laboratory curiosity into a component of functional devices necessitates collaboration among chemists, materials scientists, and engineers.

This collaborative workflow can be envisioned as follows:

Synthetic and Green Chemistry: Organic chemists focus on developing sustainable and scalable methods to produce this compound and its derivatives, as outlined in section 7.1. They also explore novel bio-inspired transformations (section 7.2) to create a diverse library of functionalized building blocks.

Materials Science and Nanotechnology: Materials scientists use these building blocks to synthesize and characterize new polymers and functionalized nanomaterials (sections 7.3 and 7.4). They investigate the relationship between the molecular structure of the cycloheptene derivatives and the resulting macroscopic properties of the materials, such as conductivity, responsiveness, and mechanical strength.

Advanced Engineering: Engineers take these well-characterized materials and integrate them into practical devices. This could involve fabricating sensors from stimuli-responsive polymers, developing new composite materials with enhanced thermal or mechanical properties for aerospace applications, or designing biocompatible coatings for medical implants using functionalized nanoparticles.

This synergistic relationship ensures that the synthesis of new molecules is guided by the needs of real-world applications, while engineering innovations are fueled by the discovery of materials with unprecedented properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cycloheptene-1-methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 4-cycloheptene-1-carbaldehyde derivatives or through Grignard reactions. For example, Scheme 2 in outlines a multi-step synthesis involving ruthenium-catalyzed ring-closing metathesis and subsequent reduction (e.g., using EtSiH and TFA). Yield optimization requires precise control of catalyst loading (e.g., 4% PhCH=RuCl(PCy)), solvent polarity (CHCl), and temperature (Δ). Lower yields in trans-isomer formation (e.g., 60% for 6b vs. 90% for 6a) highlight stereochemical challenges.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are critical. For instance, the hydroxyl (-OH) stretch in IR appears at ~3200–3600 cm⁻¹, while NMR reveals cycloheptene ring protons as multiplet signals (δ 5.2–5.8 ppm) and methanol protons as a triplet (δ 3.4–3.7 ppm). Computational methods like Density Functional Theory (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What factors influence the stability of this compound in experimental settings?

- Methodological Answer : Stability is pH-, temperature-, and solvent-dependent. Acidic or basic conditions may induce ring-opening or oxidation. Storage at –20°C in inert atmospheres (N) and anhydrous solvents (e.g., THF) is recommended. Degradation products can be monitored via Gas Chromatography-Mass Spectrometry (GC-MS) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral drug intermediates?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (e.g., lipases) can achieve high enantiomeric excess (ee >95%). For example, D. carota cells reduced 4'-methylacetophenone to (S)-(-)-1-(4-methylphenyl)ethanol with 98% ee . Chiral HPLC (e.g., Chiralpak® AD-H column) is essential for purity validation.

Q. What computational strategies predict the reactivity of this compound derivatives in cycloaddition reactions?

- Methodological Answer : Molecular docking and transition-state modeling (e.g., using Gaussian 16) can simulate [4+2] or [3+2] cycloadditions. Parameters like frontier orbital alignment and steric hindrance (e.g., cycloheptene ring strain) determine regioselectivity. Experimental validation via X-ray crystallography confirms predicted geometries .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) often arise from variations in bacterial strains or solvent systems (DMSO vs. aqueous buffers). Standardized protocols (CLSI guidelines) and dose-response curves (IC calculations) improve reproducibility. Metabolomic profiling (LC-MS) identifies bioactive metabolites .

Q. What methodologies assess the environmental impact of this compound in ecotoxicology studies?

- Methodological Answer : OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) evaluate acute/chronic toxicity. Biodegradability is tested via OECD 301F (closed bottle test), while bioaccumulation potential is modeled using log P values (e.g., calculated log P = 2.1 via EPI Suite) .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.